Cas no 88149-94-4 (Dup-697)

Dup-697 structure
Dup-697 structure
商品名:Dup-697
CAS番号:88149-94-4
MF:C17H12BrFO2S2
メガワット:411.308384895325
CID:726335
PubChem ID:3177

Dup-697 化学的及び物理的性質

名前と識別子

    • Thiophene,5-bromo-2-(4-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-
    • 5-bromo-2-(4-fluorophenyl)-3-(4-methylsulfonylphenyl)thiophene
    • DUP 697
    • DuP-697
    • DuP-697 Assay Reagent
    • 5-Bromo-2-(4-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]thiophene (ACI)
    • UNII-MRWLZPOFPA
    • AKOS024456593
    • HMS3649A06
    • SR-01000597563-5
    • 5-Bromo-2-(4-fluorophenyl)-3-(4-methysulfonylphenyl)thiophene
    • SR-01000597563
    • 5-bromo-2-(4-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]thiophene
    • CPD000466299
    • DUP 697;DUP697; S-6907; S 6907; S6907; BFMT
    • Thiophene, 5-bromo-2-(4-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]- [CAS]
    • HMS2232L09
    • Thiophene, 5-bromo-2-(4-fluorophenyl)-3-(4-(methylsulfonyl)phenyl)-
    • SCHEMBL1041241
    • HMS3676B03
    • BDBM50029600
    • CHEBI:4720
    • HMS3267J18
    • HMS2052D13
    • SMR000466299
    • DTXSID50236857
    • Tocris-1430
    • 5-Bromo-2-(4-fluoro-phenyl)-3-(4-methanesulfonyl-phenyl)-thiophene
    • HMS3394D13
    • CS-0027791
    • 5-bromo-2-(4-fluorophenyl)-3-(4-(methylsulfonyl)phenyl)-thiophene
    • BCP12701
    • MS-27097
    • 5-BROMO-2-(4-FLUOROPHENYL)-3-(4-METHYLSULFONYLPHENYL)-THIOPHENE
    • CCG-101192
    • C17H12BRFO2S2
    • HY-103387
    • MRWLZPOFPA
    • BRD-K06221026-001-06-8
    • Q27106448
    • NC00442
    • MLS001424298
    • CHEMBL42485
    • 88149-94-4
    • HMS3412B03
    • AJFTZWGGHJXZOB-UHFFFAOYSA-N
    • NCGC00025161-01
    • BRD-K06221026-001-03-5
    • 5-bromo-2-(4-fluorophenyl)-3-[4(methylsulfonyl)phenyl]thiophene
    • 5-Bromo-2-(4-fluorophenyl)-3-(4-(methylsulfonyl)phenyl)thiophene
    • G13156
    • DB-368327
    • MLS000758941
    • SR-01000597563-1
    • EX-A7577
    • Dup-697
    • MDL: MFCD02684527
    • インチ: 1S/C17H12BrFO2S2/c1-23(20,21)14-8-4-11(5-9-14)15-10-16(18)22-17(15)12-2-6-13(19)7-3-12/h2-10H,1H3
    • InChIKey: AJFTZWGGHJXZOB-UHFFFAOYSA-N
    • ほほえんだ: O=S(C)(C1C=CC(C2=C(C3C=CC(F)=CC=3)SC(Br)=C2)=CC=1)=O

計算された属性

  • せいみつぶんしりょう: 409.94500
  • どういたいしつりょう: 409.944612
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 491
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 70.8
  • 疎水性パラメータ計算基準値(XlogP): 5.3

じっけんとくせい

  • 密度みつど: 1.514
  • ふってん: 454.1°C at 760 mmHg
  • フラッシュポイント: 228.4°C
  • 屈折率: 1.621
  • PSA: 70.76000
  • LogP: 6.46800

Dup-697 セキュリティ情報

  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26; S36
  • 危険物標識: Xi
  • リスク用語:R36/37/38
  • ちょぞうじょうけん:2-8°C

Dup-697 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Dup-697 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D735025-10mg
DuP-697
88149-94-4
10mg
$724.00 2023-05-18
MedChemExpress
HY-103387-5mg
DuP-697
88149-94-4 ≥99.0%
5mg
¥2000 2024-05-24
SHENG KE LU SI SHENG WU JI SHU
sc-200680-5mg
DuP-697,
88149-94-4 ≥98%
5mg
¥1128.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-200680A-25mg
DuP-697,
88149-94-4 ≥98%
25mg
¥3761.00 2023-09-05
1PlusChem
1P004DK0-25mg
Thiophene,5-bromo-2-(4-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-
88149-94-4 ≥98%
25mg
$346.00 2025-02-21
1PlusChem
1P004DK0-10mg
Thiophene,5-bromo-2-(4-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-
88149-94-4 ≥98%
10mg
$149.00 2025-02-21
A2B Chem LLC
AC03392-10mg
Thiophene,5-bromo-2-(4-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-
88149-94-4 ≥98%
10mg
$158.00 2024-04-19
A2B Chem LLC
AC03392-25mg
Thiophene,5-bromo-2-(4-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-
88149-94-4 ≥98%
25mg
$367.00 2024-04-19
1PlusChem
1P004DK0-50mg
Thiophene,5-bromo-2-(4-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-
88149-94-4 ≥98%
50mg
$644.00 2025-02-21
TRC
D735025-1mg
DuP-697
88149-94-4
1mg
$110.00 2023-05-18

Dup-697 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Bromine ;  rt; 4 h, rt; overnight, rt → 70 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, cooled
リファレンス
Redox-Divergent Construction of (Dihydro)thiophenes with DMSO
Liu, Heng; et al, Angewandte Chemie, 2021, 60(45), 24284-24291

合成方法 2

はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,2-Dimethoxyethane ;  rt; rt → 80 °C; 1 h, 80 °C
2.1 Reagents: Tripotassium phosphate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  X-Phos Solvents: 2-Methyl-2-butanol ;  rt; rt → 80 °C; 6 h, 80 °C
3.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  12 h, rt
リファレンス
Divergent synthesis of 2,3,5-substituted thiophenes by C-H activation/borylation/Suzuki coupling
Kallepalli, Venkata A.; et al, Heterocycles, 2010, 80(2), 1429-1448

合成方法 3

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  12 h, rt
リファレンス
Divergent synthesis of 2,3,5-substituted thiophenes by C-H activation/borylation/Suzuki coupling
Kallepalli, Venkata A.; et al, Heterocycles, 2010, 80(2), 1429-1448

合成方法 4

はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  X-Phos Solvents: 2-Methyl-2-butanol ;  rt; rt → 80 °C; 6 h, 80 °C
2.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  12 h, rt
リファレンス
Divergent synthesis of 2,3,5-substituted thiophenes by C-H activation/borylation/Suzuki coupling
Kallepalli, Venkata A.; et al, Heterocycles, 2010, 80(2), 1429-1448

合成方法 5

はんのうじょうけん
1.1 Catalysts: Cuprous iodide ,  Proline sodium salt Solvents: Dimethyl sulfoxide ;  24 h, 80 °C
1.2 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  rt → reflux; overnight, reflux
1.3 Reagents: Acetic acid ,  Bromine ;  rt; 4 h, rt; overnight, rt → 70 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, cooled
リファレンス
Redox-Divergent Construction of (Dihydro)thiophenes with DMSO
Liu, Heng; et al, Angewandte Chemie, 2021, 60(45), 24284-24291

合成方法 6

はんのうじょうけん
1.1 Catalysts: Cuprous iodide ,  Proline sodium salt Solvents: Dimethyl sulfoxide ;  24 h, 80 °C
2.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  rt → reflux; overnight, reflux
3.1 Reagents: Acetic acid ,  Bromine ;  rt; 4 h, rt; overnight, rt → 70 °C
3.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, cooled
リファレンス
Redox-Divergent Construction of (Dihydro)thiophenes with DMSO
Liu, Heng; et al, Angewandte Chemie, 2021, 60(45), 24284-24291

合成方法 7

はんのうじょうけん
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Heptane ;  5 min, rt; 10 min, rt
1.2 42 h, rt
2.1 Reagents: Tripotassium phosphate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,2-Dimethoxyethane ;  rt; rt → 80 °C; 1 h, 80 °C
3.1 Reagents: Tripotassium phosphate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  X-Phos Solvents: 2-Methyl-2-butanol ;  rt; rt → 80 °C; 6 h, 80 °C
4.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  12 h, rt
リファレンス
Divergent synthesis of 2,3,5-substituted thiophenes by C-H activation/borylation/Suzuki coupling
Kallepalli, Venkata A.; et al, Heterocycles, 2010, 80(2), 1429-1448

合成方法 8

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Dimethyl sulfoxide ,  Potassium bromide ,  Hydrogen bromide Solvents: Nitromethane ;  rt; 12 h, 120 °C; 120 °C → rt
1.2 Reagents: Acetic acid ,  Dimethyl sulfoxide ,  Hydrogen bromide ;  6 h, 60 °C
2.1 Catalysts: Cuprous iodide ,  Proline sodium salt Solvents: Dimethyl sulfoxide ;  24 h, 80 °C
2.2 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  rt → reflux; overnight, reflux
2.3 Reagents: Acetic acid ,  Bromine ;  rt; 4 h, rt; overnight, rt → 70 °C
2.4 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, cooled
リファレンス
Redox-Divergent Construction of (Dihydro)thiophenes with DMSO
Liu, Heng; et al, Angewandte Chemie, 2021, 60(45), 24284-24291

合成方法 9

はんのうじょうけん
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; -78 °C → 0 °C; 10 min, 0 °C; 0 °C → -78 °C
1.2 -78 °C; -78 °C → rt; 1 h, rt
2.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Heptane ;  5 min, rt; 10 min, rt
2.2 42 h, rt
3.1 Reagents: Tripotassium phosphate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,2-Dimethoxyethane ;  rt; rt → 80 °C; 1 h, 80 °C
4.1 Reagents: Tripotassium phosphate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  X-Phos Solvents: 2-Methyl-2-butanol ;  rt; rt → 80 °C; 6 h, 80 °C
5.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  12 h, rt
リファレンス
Divergent synthesis of 2,3,5-substituted thiophenes by C-H activation/borylation/Suzuki coupling
Kallepalli, Venkata A.; et al, Heterocycles, 2010, 80(2), 1429-1448

合成方法 10

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  rt → reflux; overnight, reflux
2.1 Reagents: Acetic acid ,  Bromine ;  rt; 4 h, rt; overnight, rt → 70 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, cooled
リファレンス
Redox-Divergent Construction of (Dihydro)thiophenes with DMSO
Liu, Heng; et al, Angewandte Chemie, 2021, 60(45), 24284-24291

Dup-697 Raw materials

Dup-697 Preparation Products

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